molecular formula C7H11N5O3 B2384395 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005668-69-8

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B2384395
CAS No.: 1005668-69-8
M. Wt: 213.197
InChI Key: BZSQGGHCPRDMRH-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide is a chemical compound with the molecular formula C7H11N5O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve more advanced techniques, such as the use of transition-metal catalysts or photoredox reactions, to improve yield and efficiency .

Chemical Reactions Analysis

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-amino-1H-pyrazol-1-yl)butanehydrazide.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antibacterial, anti-inflammatory, and anticancer agents.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

2-(4-nitro-1H-pyrazol-1-yl)butanehydrazide can be compared with other pyrazole derivatives, such as:

    2-(4-amino-1H-pyrazol-1-yl)butanehydrazide: This compound is similar but has an amino group instead of a nitro group.

    2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide: This compound has a chloro group instead of a nitro group.

    2-(4-methyl-1H-pyrazol-1-yl)butanehydrazide: This compound has a methyl group instead of a nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSQGGHCPRDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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